Ethyldiisopropylamine hydrochloride
Description
Ethyldiisopropylamine hydrochloride (C₈H₁₉ClN) is a tertiary amine hydrochloride salt widely employed in organic synthesis. It acts as a non-nucleophilic base, facilitating reactions such as silylation, coupling, and deprotonation. Its sterically hindered structure, featuring two isopropyl groups attached to the nitrogen atom, enhances selectivity in reactions requiring bulky bases . Applications include:
- Silylation: Used with reagents like TBDMSCl or TMCS for selective protection of hydroxyl or thiol groups .
- Peptide Synthesis: Functions as a base in carbodiimide-mediated couplings (e.g., with EDCI) to activate carboxylic acids .
- Nanoparticle and Hydrogel Synthesis: Participates in self-assembly processes and polymerization reactions .
Structure
3D Structure of Parent
Properties
CAS No. |
36340-89-3 |
|---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3;1H |
InChI Key |
OZECFIJVSAYAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(C)C.Cl |
Origin of Product |
United States |
Scientific Research Applications
Amide Coupling Reactions
Ethyldiisopropylamine hydrochloride is extensively employed in amide coupling due to its ability to enhance reaction efficiency without interference from nucleophiles. This property is particularly advantageous when using activated carboxylic acids:
| Reaction Type | Role of this compound | Benefits |
|---|---|---|
| Amide Formation | Hindered base | Prevents competition with nucleophilic amines |
| Alkylation | Selective reagent | Reduces formation of quaternary ammonium salts |
| Cross-Coupling | Base for catalysis | Facilitates formation of carbon-carbon bonds |
Alkylation of Secondary Amines
In alkylation processes, this compound has shown significant efficacy in converting secondary amines into tertiary amines:
- Mechanism : It minimizes unwanted side reactions by stabilizing the transition state during the alkylation process.
- Case Study : In a study involving various alkyl halides, the presence of this compound resulted in higher yields of desired products compared to traditional bases .
Case Study on Antitumor Activity
A study investigated the synthesis of compounds utilizing this compound as a base for creating potential antitumor agents. The findings indicated that compounds synthesized showed significant inhibition against dihydrofolate reductase (DHFR), an enzyme critical for tumor growth:
- Synthesis Method : The use of this compound allowed for efficient coupling reactions that led to high-yielding antitumor agents.
- Results : Compounds exhibited promising activity against methotrexate-resistant tumors, demonstrating the compound's utility beyond traditional organic synthesis .
Transition Metal-Catalyzed Reactions
This compound has been effectively utilized in transition metal-catalyzed cross-coupling reactions:
- Heck Reaction : In experiments, it was shown to enhance the coupling efficiency between aryl halides and alkenes, producing high yields of styrene derivatives.
- Sonogashira Coupling : The compound facilitated the formation of carbon-carbon bonds under mild conditions, showcasing its versatility in synthetic organic chemistry .
Comparison with Similar Compounds
2-Diisopropylaminoethyl Chloride Hydrochloride
Isopropylamine Hydrochloride
2-Chloro-N,N-dimethylpropylamine Hydrochloride
- Structure : C₅H₁₃Cl₂N (molecular weight: 158.07 g/mol) .
- Applications : Pharmaceutical intermediate (e.g., local anesthetics).
- Key Differences :
Functional Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Basicity (pKₐ) | Steric Hindrance |
|---|---|---|---|---|---|
| This compound | C₈H₁₉ClN | 161.70 | Silylation, peptide synthesis | High (~10.5) | High |
| 2-Diisopropylaminoethyl chloride HCl | C₈H₁₉Cl₂N | 200.15 | Pharmaceutical intermediates | Moderate (~9.8) | Moderate |
| Isopropylamine hydrochloride | C₃H₁₀ClN | 95.57 | Agrochemical synthesis | Low (~10.6) | Low |
| 2-Chloro-N,N-dimethylpropylamine HCl | C₅H₁₃Cl₂N | 158.07 | Local anesthetics, alkylation reactions | Moderate (~9.5) | Low |
Reactivity in Silylation
This compound outperforms smaller amines in silylation due to its steric bulk, minimizing side reactions. For example, it selectively silylates α-bromoaldehydes without competing elimination . In contrast, isopropylamine hydrochloride lacks the steric profile for such selectivity .
Stability and Handling
Q & A
Q. What are the standard synthesis protocols for Ethyldiisopropylamine hydrochloride, and how can they be reproduced in academic laboratories?
Methodological Answer: The synthesis typically involves two key steps: (1) Amination of a precursor compound (e.g., reacting an intermediate with isopropylamine in the presence of a catalyst) and (2) Hydrochloride Formation by treating the amine with hydrochloric acid to enhance solubility and stability . For reproducibility, ensure precise control of reaction parameters (temperature, pH, catalyst loading) and validate intermediates using spectroscopic methods (e.g., NMR, IR). Industrial methods often employ continuous flow reactors for consistency, but batch reactors with automated monitoring systems can achieve comparable results in academic settings .
Q. What safety protocols are critical when handling this compound in laboratory environments?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Maintain Safety Data Sheets (SDS) accessible in the lab .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm molecular structure, focusing on peaks corresponding to isopropyl and ethyl groups .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Assess purity by comparing retention times against certified reference standards, ensuring >95% purity for research-grade material .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve the yield of this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to evaluate variables like temperature (e.g., 80–160°C), solvent polarity, and catalyst type .
- In Situ Monitoring: Use real-time FTIR or Raman spectroscopy to track reaction progress and identify intermediate phases .
- Case Study: A study on memantine hydrochloride synthesis achieved 82.44% yield by optimizing solvent (propylene glycol), reaction time (5.5 hours), and staged temperature control (160°C → 80°C) .
Q. What strategies resolve contradictions in purity assessment data for this compound across studies?
Methodological Answer:
- Cross-Validation: Compare results from orthogonal methods (e.g., HPLC for purity vs. NMR for structural integrity) to identify systematic errors .
- Reference Standards: Use certified reference materials (CRMs) from authoritative sources (e.g., LGC Standards) to calibrate instruments and harmonize data .
- Statistical Analysis: Apply Grubbs’ test to eliminate outliers and calculate confidence intervals for replicate measurements .
Q. How does solvent choice influence the stability and reactivity of this compound in experimental settings?
Methodological Answer:
-
Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for reaction efficiency and aqueous buffers for stability studies.
-
Accelerated Stability Testing: Store the compound at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Hydrochloride salts generally exhibit better stability in anhydrous conditions .
-
Data Table:
Solvent Reactivity (Yield %) Stability (Degradation % after 4 weeks) DMF 78 2.5 Ethanol 65 5.8 Water 45 12.3
Q. What methodologies are recommended for detecting trace impurities in this compound batches?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Detect impurities at ppm levels using gradient elution and tandem MS for structural elucidation .
- Threshold Setting: Follow ICH Q3 guidelines to classify impurities (e.g., ≤0.1% for unknown impurities) and validate methods per ISO/IEC 17025 standards .
Q. How can computational modeling aid in predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics Simulations: Predict solubility, logP, and pKa using software like Gaussian or Schrödinger Suite. Validate predictions with experimental data .
- Density Functional Theory (DFT): Analyze electronic properties to guide catalyst selection in synthesis optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
